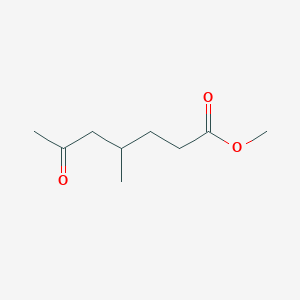
Methyl 4-methyl-6-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-methyl-6-oxoheptanoate” is a chemical compound . It is a useful diketone building block used in tertiary amine-catalyzed (3+3) annulations of δ-acetoxy allenoates .
Molecular Structure Analysis
“Methyl 4-methyl-6-oxoheptanoate” contains total 27 bond(s); 11 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) . It contains total 28 atom(s); 16 Hydrogen atom(s), 9 Carbon atom(s) and 3 Oxygen atom(s) .Physical And Chemical Properties Analysis
“Methyl 4-methyl-6-oxoheptanoate” has a molecular weight of 172.22 . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis Intermediates
Methyl 4-methyl-6-oxoheptanoate is utilized in various chemical syntheses. For instance, it has been used in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate in the preparation of prostaglandins (Ballini & Petrini, 1984). Additionally, it serves as an important intermediate for the synthesis of prostaglandins via a three-component coupling methodology. A method for monitoring its conversion from cycloheptanone by gas chromatography has been developed, indicating its significance in synthetic processes (Wakharkar et al., 1994).
Catalysis and Organic Transformations
Research has shown that Methyl 4-methyl-6-oxoheptanoate can be synthesized through various organic reactions. For instance, it is a product of the oxidation of 2-methylcyclohexanone catalyzed by vanadium-containing heteropolyanions (Atlamsani et al., 1993). Its preparation can also involve reactions such as the ozonolysis of 1-methoxy-1-cycloheptene or the use of disodium tetracarbonylferrate for nucleophilic acylation (Finke & Sorrell, 2003).
Pharmaceutical and Biological Applications
Methyl 4-methyl-6-oxoheptanoate has been used in the synthesis of various biologically active molecules. For example, it has been involved in the synthesis of leukotriene B4, an important compound in the study of lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990). Additionally, derivatives of this compound have shown anti-inflammatory properties and utility as fluorescent probes in studies of biological membranes (Balo et al., 2000).
Analytical Chemistry and Spectrometry
In analytical chemistry, the characterization of small oxocarboxylic acids, including derivatives of Methyl 4-methyl-6-oxoheptanoate, has been conducted using techniques such as electrospray ionization and mass spectrometry. These studies provide insights into the fragmentation mechanisms and molecular characteristics of these compounds, which is crucial for understanding their behavior in various chemical and biological processes (Kanawati et al., 2007).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The exact mode of action of Methyl 4-methyl-6-oxoheptanoate It is hypothesized that it may interact with its targets in a way that causes changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by Methyl 4-methyl-6-oxoheptanoate It has been suggested that it may be involved in the synthesis of certain natural compounds . The downstream effects of these pathways are still under investigation.
Result of Action
The molecular and cellular effects of Methyl 4-methyl-6-oxoheptanoate’s It is believed to have some effect on cellular processes, but the specifics of these effects are still being researched .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 4-methyl-6-oxoheptanoate Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
Propiedades
IUPAC Name |
methyl 4-methyl-6-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTUOGPBVZSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)
![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)
![[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2716781.png)
![2-(2-Chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2716782.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)

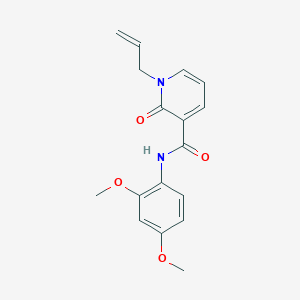

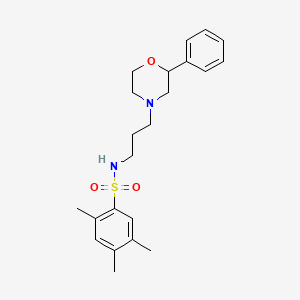
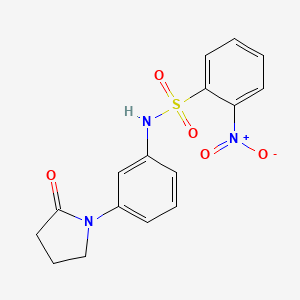
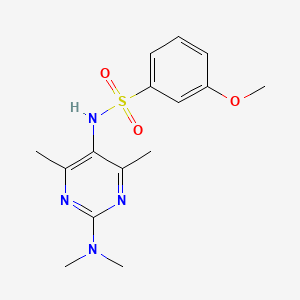
![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)